

# Potential Biological Activities of Fluorinated Azepanes

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## Compound of Interest

Compound Name: 3-Fluoro-3-methylazepane

CAS No.: 1824048-34-1

Cat. No.: B2779238

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Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Researchers

## Executive Summary: The Fluorine-Azepane Synergy

The azepane (hexamethyleneimine) scaffold represents a privileged yet underutilized pharmacophore in modern drug discovery. While 5- and 6-membered nitrogen heterocycles (pyrrolidines, piperidines) dominate small-molecule libraries, the 7-membered azepane ring offers unique spatial occupancy and conformational flexibility. However, this flexibility often incurs an entropic penalty during protein binding.

Fluorination addresses this critical limitation. The introduction of fluorine atoms onto the azepane core does not merely alter lipophilicity; it acts as a conformational control element. Through the gauche effect and electrostatic interactions (F[1]...N+), fluorine can lock the flexible seven-membered ring into distinct chair-twist conformations, pre-organizing the ligand for receptor binding.

This guide analyzes the biological potential of fluorinated azepanes, focusing on three validated domains: Glycosidase Inhibition (antibiotic resistance), Kinase Selectivity (PKC modulation), and CNS Receptor Tuning (bioisosteric replacement).

## Chemical Physics of the Scaffold

### Conformational Locking via the Gauche Effect

The unsubstituted azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers. This "floppiness" can lead to promiscuous binding and low affinity.<sup>[2]</sup>

- **The Mechanism:** In protonated fluoro-azepanes (physiologically relevant pH), the C–F bond preferentially aligns gauche to the C–N<sup>+</sup> bond. This electrostatic attraction stabilizes specific puckered conformations.
- **Impact:** A single fluorine atom at the C3 or C4 position can rigidify the ring, reducing the entropic cost of binding ( ).

### pKa Modulation and Permeability

Fluorine is highly electronegative. Its proximity to the azepane nitrogen lowers the basicity (pKa) of the amine via inductive withdrawal ( -bond).

- **Typical Azepane pKa:** ~10.5 (Highly basic, fully protonated at pH 7.4).
- **-Fluoroazepane pKa:** ~8.5–9.0.
- **Benefit:** Lowering pKa increases the fraction of neutral species available to permeate the blood-brain barrier (BBB) and reduces P-glycoprotein (Pgp) efflux liability, crucial for CNS targets.

## Validated Biological Targets

### Glycosidase Inhibition: Combating Antibiotic Resistance

Polyhydroxylated azepanes are potent mimics of monosaccharides (iminosugars). They act as transition-state analogues for glycosidases.[3]

- Target:NagZ ( $\beta$ -N-acetylglucosaminidase).
- Clinical Relevance: NagZ is part of the peptidoglycan recycling pathway in *Pseudomonas aeruginosa*. It triggers the overexpression of AmpC  $\beta$ -lactamase, rendering bacteria resistant to  $\beta$ -lactam antibiotics.
- The Fluorinated Solution: A specific acetamido-fluorinated azepane (e.g., -fluoroacetyl derivatives) has shown high selectivity for NagZ over human homologs (like O-GlcNAcase).
  - Mechanism:[3] The fluorine on the acetamido side chain exploits a hydrophobic pocket unique to bacterial NagZ, while the azepane core mimics the oxocarbenium ion transition state.

## Kinase Inhibition: The Balanol Analogues

Balanol is a fungal metabolite with a hexahydroazepine (azepane) core that inhibits Protein Kinase C (PKC) and Protein Kinase A (PKA).

- Challenge: Natural Balanol is non-selective, inhibiting multiple PKC isozymes (pan-inhibition) leading to toxicity.
- The Fluorinated Solution:C5-Fluorinated Balanoids.
  - Stereoselective introduction of fluorine at the C5 position of the azepane ring alters the ring pucker.
  - Result: The fluorinated analog (specifically the cis-fluoro isomer) demonstrated significantly improved selectivity for PKC (involved in cancer metastasis) over other PKC isozymes.
  - Why? The fluorine atom induces a conformation that avoids steric clashes within the ATP-binding cleft of PKC

while maintaining critical H-bonds.

## Protease Inhibition: Cathepsin K

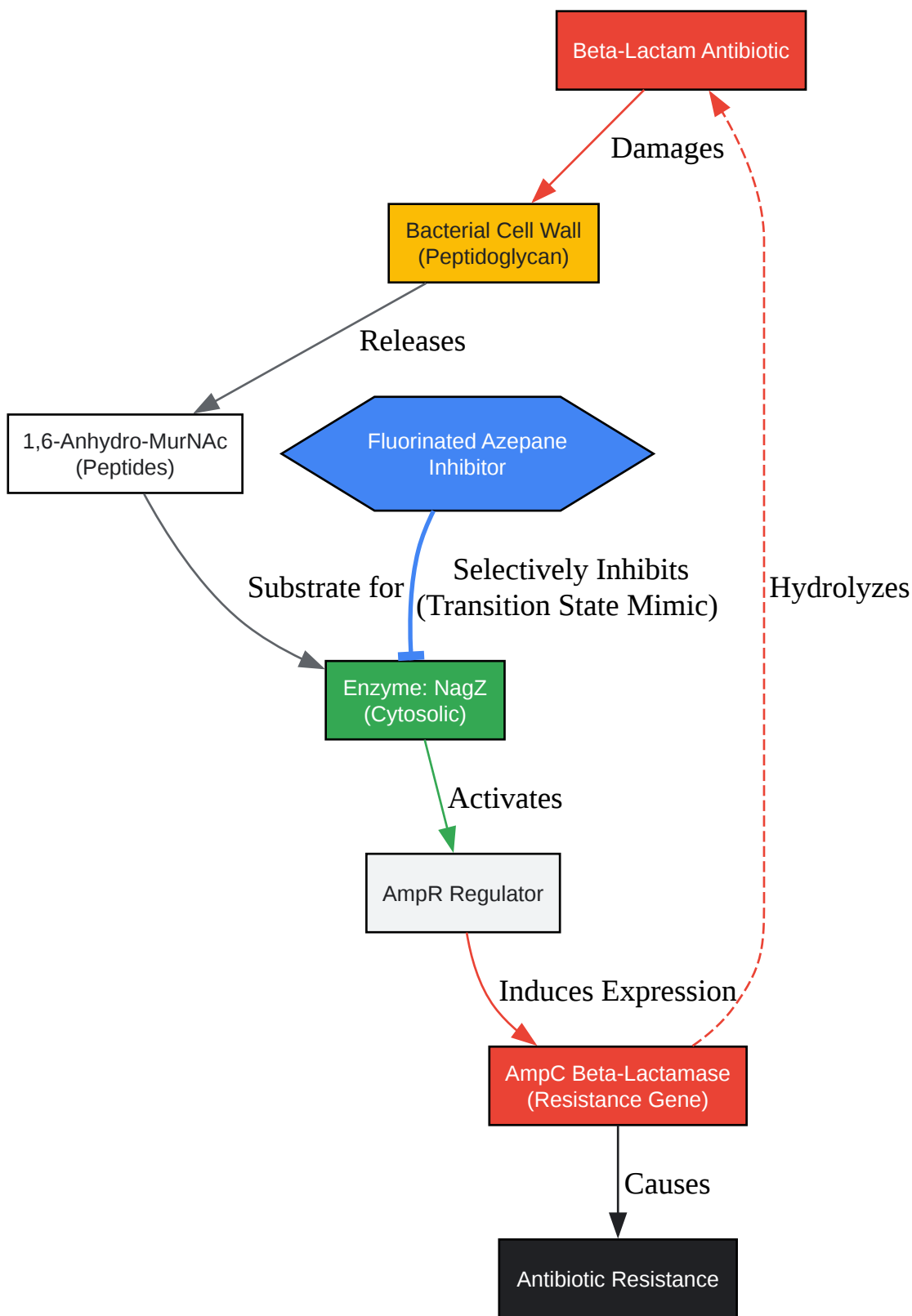
Azepan-3-ones (ketone-containing azepanes) are established inhibitors of Cysteine Proteases, particularly Cathepsin K (osteoporosis target).

- Mechanism: The active site cysteine thiolate attacks the ketone carbonyl, forming a reversible hemithioacetal.
- Fluorine's Role: While the core is an azepanone, fluorination of the -position (relative to the ketone) or the side chains enhances metabolic stability against oxidation and increases the electrophilicity of the ketone "warhead," improving potency (in low nanomolar range).

## Visualization of Mechanisms[3]

### Diagram 1: Mechanism of NagZ Inhibition & Resistance Reversal

This pathway illustrates how fluorinated azepane inhibitors block the signal transduction leading to antibiotic resistance.

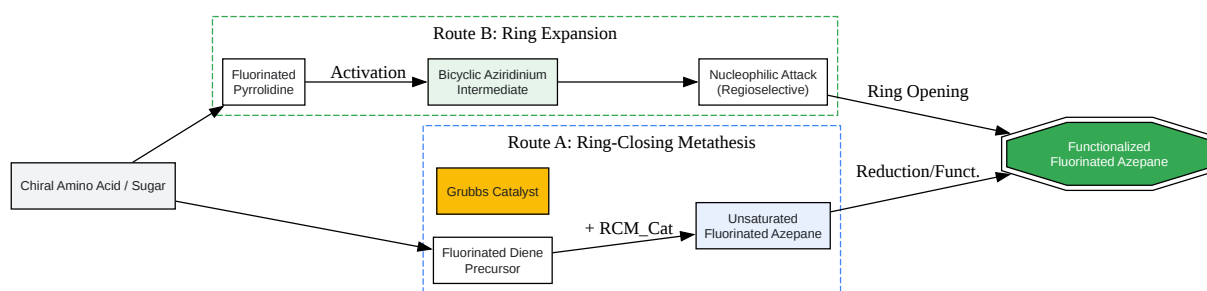


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Caption: Fluorinated azepanes inhibit NagZ, preventing the activation of AmpR and subsequent AmpC-mediated resistance.

## Diagram 2: Synthetic Access to Fluorinated Azepanes

Two primary routes exist: Ring-Closing Metathesis (RCM) for versatility and Ring Expansion for stereocontrol.



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Caption: Route A (RCM) allows late-stage fluorination; Route B (Expansion) transfers stereochemistry from pyrrolidines.

## Experimental Protocols

### Protocol: NagZ Inhibition Assay (Fluorescence-Based)

Objective: Determine the

of a fluorinated azepane candidate against NagZ.

Materials:

- Recombinant NagZ enzyme (purified).

- Substrate: 4-Methylumbelliferyl-N-acetyl- $\beta$ -D-glucosaminide (4-MU-GlcNAc).
- Assay Buffer: 50 mM Sodium Phosphate, pH 7.0.
- Stop Solution: 0.2 M Glycine-NaOH, pH 10.4.

#### Workflow:

- Preparation: Dilute NagZ enzyme to 10 nM in Assay Buffer. Prepare serial dilutions of the fluorinated azepane inhibitor (0.1 nM to 100  $\mu$ M).
- Incubation: Mix 10  $\mu$ L of inhibitor solution with 40  $\mu$ L of enzyme solution in a black 96-well plate. Incubate at 37°C for 10 minutes to allow equilibrium binding.
- Initiation: Add 50  $\mu$ L of 4-MU-GlcNAc substrate (final concentration =  
of the enzyme, typically ~100  $\mu$ M).
- Kinetic Read: Monitor fluorescence immediately (Ex: 365 nm, Em: 450 nm) for 20 minutes at 37°C.
- Data Analysis:
  - Calculate initial velocities ( ) from the linear portion of the fluorescence curves.
  - Plot vs. [Inhibitor].
  - Fit data to the Morrison equation (for tight-binding inhibitors) or standard IC50 equation.
  - Validation Check: Include a known inhibitor (e.g., PUGNAc) as a positive control.  
-factor should be > 0.5.

## Protocol: Synthesis via Ring Expansion (General Procedure)

Objective: Synthesize a 3-fluoroazepane from a 2-fluoromethyl-pyrrolidine precursor.

- Activation: Dissolve (S)-2-(fluoromethyl)pyrrolidine-1-carboxylate in dry CH<sub>2</sub>Cl<sub>2</sub> under Argon.
- Aziridinium Formation: Add trifluoroacetic anhydride (TFAA) at 0°C to induce intramolecular cyclization, forming the bicyclic aziridinium ion in situ.
- Nucleophilic Opening: Add the external nucleophile (e.g., acetate, azide, or mild hydride source) slowly. The nucleophile attacks the bridgehead carbon (regioselective for the 7-membered ring due to strain release).
- Workup: Quench with saturated NaHCO<sub>3</sub>. Extract with EtOAc.
- Purification: Silica gel chromatography.
- Validation: <sup>1</sup>H-NMR must show characteristic azepane multiplets (distinct from pyrrolidine signals). <sup>19</sup>F-NMR will show a shift corresponding to the new environment (typically -180 to -220 ppm depending on substitution).

## Future Outlook: CNS Drug Design

The "fluorine scan" is standard in medicinal chemistry, but azepanes remain unexplored compared to piperidines.

- Bioisosteres: Replacing a piperidine ring with a 4-fluoroazepane can increase metabolic stability (blocking the 4-position oxidation) while maintaining the basic nitrogen's pharmacophore.
- Dopamine/Serotonin: 2-(5-Fluoro-2-methoxyphenyl)azepane analogues are emerging as selective ligands for D<sub>2</sub>/5-HT<sub>2A</sub> receptors, where the fluorine atom modulates the tilt of the aromatic ring relative to the amine, optimizing receptor subtype selectivity.

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